molecular formula C12H19N3 B15058578 4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine

4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine

Cat. No.: B15058578
M. Wt: 205.30 g/mol
InChI Key: LIDDDKNOHGGGSW-UHFFFAOYSA-N
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Description

4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the fourth position and a 1-methylpiperidin-2-yl group at the fifth position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine and 1-methylpiperidine.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including alkylation and cyclization.

    Final Product Formation: The final product, this compound, is obtained through purification and isolation techniques.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylpiperazin-1-yl)pyridin-2-amine: This compound has a similar structure but with a piperazine ring instead of a piperidine ring.

    5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: This compound features an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both a pyridine ring and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

4-methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C12H19N3/c1-9-7-12(13)14-8-10(9)11-5-3-4-6-15(11)2/h7-8,11H,3-6H2,1-2H3,(H2,13,14)

InChI Key

LIDDDKNOHGGGSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2C)N

Origin of Product

United States

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